2-(9H-Carbazol-9-yl)ethyl methacrylate
Overview
Description
2-(9H-Carbazol-9-yl)ethyl methacrylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Mechanism of Action
Target of Action
The primary target of 2-(9H-Carbazol-9-yl)ethyl methacrylate, also known as PCz, is the electron transport chain in organic electronic devices . The compound acts as an electron-donating pendant group , contributing to the charge transport properties of the devices .
Mode of Action
PCz interacts with its targets by donating electrons, which are then transported through the device. This electron donation and subsequent transport result in the generation of an electric current . The high charge carrier mobility of PCz enhances this process, making it a valuable component in organic electronic devices .
Biochemical Pathways
The downstream effects of this process include the generation of an electric current and the functioning of the device .
Pharmacokinetics
Its high thermal and photochemical stability suggest that it may have good bioavailability if used in a biological context .
Result of Action
The primary result of PCz’s action is the generation of an electric current in organic electronic devices . This is achieved through its role as an electron-donating pendant group and its high charge carrier mobility . Additionally, PCz exhibits high thermal and electroluminescent properties, making it useful in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .
Action Environment
The action, efficacy, and stability of PCz can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, its performance in electronic devices can be influenced by factors such as the device’s architecture, the presence of other materials in the device, and the operating conditions of the device .
Biochemical Analysis
Biochemical Properties
The role of 2-(9H-Carbazol-9-yl)ethyl methacrylate in biochemical reactions is primarily related to its ability to transport charge. It exhibits high charge carrier mobility and photochemical stability
Molecular Mechanism
It is known to exert its effects at the molecular level through its ability to transport charge This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate typically involves the reaction of 9H-carbazole with ethylene oxide to form 9-(2-hydroxyethyl)carbazole. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(9H-Carbazol-9-yl)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(9H-carbazole-9-ethyl methacrylate), which is used in various optoelectronic applications.
Substitution Reactions: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.
Substitution Reactions: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions to achieve the desired substitution.
Major Products:
Scientific Research Applications
2-(9H-Carbazol-9-yl)ethyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 9-(2-Hydroxyethyl)carbazole
- Poly(9H-carbazole-9-ethyl methacrylate)
Comparison: 2-(9H-Carbazol-9-yl)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of conducting polymers. This distinguishes it from similar compounds like 2-(9H-Carbazol-9-yl)ethyl acrylate, which has an acrylate group instead of a methacrylate group . The presence of the methacrylate group enhances its thermal and photochemical stability, making it more suitable for use in high-performance optoelectronic devices .
Properties
IUPAC Name |
2-carbazol-9-ylethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-07-7 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70364924 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15657-91-7 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-(9H-Carbazol-9-yl)ethyl methacrylate in sensing?
A: Research suggests that this compound, when incorporated into hybrid films with zinc oxide (ZnO), demonstrates potential as a fluorescent chemosensor. Specifically, these films exhibit a "turn-on" fluorescence response in the presence of Nile Red dye. The fluorescence intensity of the hybrid film increased by 85% with the addition of 5 × 10−7 M Nile Red. [] This suggests that such materials could be used for detecting specific analytes by measuring changes in fluorescence.
Q2: How does the concentration of this compound during electropolymerization affect the properties of the resulting polymer film?
A: Studies utilizing electrochemical impedance spectroscopy (EIS) have shown that the initial concentration of this compound during electropolymerization significantly impacts the capacitive behavior of the resulting poly(this compound) films on carbon fiber microelectrodes. [] Different monomer concentrations lead to variations in capacitance values, as observed in Nyquist, Bode-magnitude, and Bode-phase plots. Notably, a concentration of 5 mM yielded the highest specific capacitance value of approximately 424.1 μF cm−2. [] This highlights the importance of optimizing monomer concentration to achieve desired electrochemical properties in the polymer film.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.